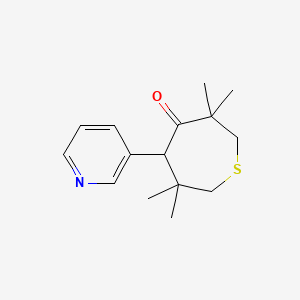
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one is an organic compound characterized by its unique structure, which includes a thiepan ring substituted with pyridinyl and tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyridine derivatives and thiepan precursors can be reacted in the presence of catalysts and solvents to form the desired compound. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiepan derivatives with reduced functional groups.
Substitution: The pyridinyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiepan derivatives, and various substituted pyridinyl compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Applications De Recherche Scientifique
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,6,6-Tetramethyl-5-(pyridin-2-yl)thiepan-4-one: Similar structure but with a different position of the pyridinyl group.
3,3,6,6-Tetramethyl-5-(pyridin-4-yl)thiepan-4-one: Another isomer with the pyridinyl group at a different position.
3,3,6,6-Tetramethyl-5-(quinolin-3-yl)thiepan-4-one: Contains a quinoline ring instead of pyridine.
Uniqueness
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
189693-36-5 |
|---|---|
Formule moléculaire |
C15H21NOS |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
3,3,6,6-tetramethyl-5-pyridin-3-ylthiepan-4-one |
InChI |
InChI=1S/C15H21NOS/c1-14(2)9-18-10-15(3,4)13(17)12(14)11-6-5-7-16-8-11/h5-8,12H,9-10H2,1-4H3 |
Clé InChI |
UMNIEOIFBMOPNG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCC(C(=O)C1C2=CN=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
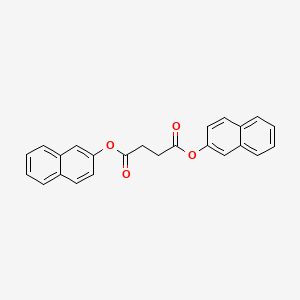
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
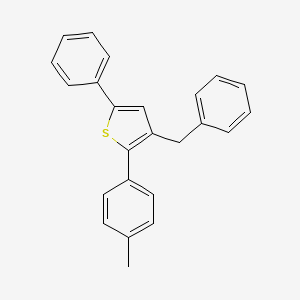
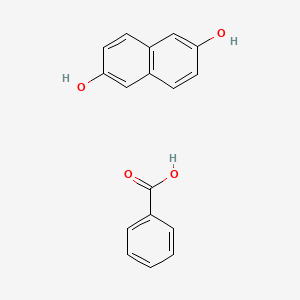
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
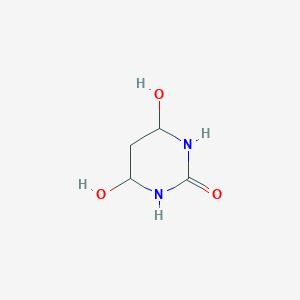

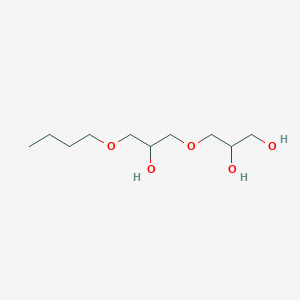
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
